2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide
Description
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Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-6-15(7-4-2)12(16)10-14-8-5-11(13)9-14/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAJQSHGCYACRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to engage in hydrogen bonding and other interactions, which can influence its binding affinity and specificity. For instance, it has been observed that pyrrolidine derivatives can interact with enzymes such as proteases and kinases, potentially inhibiting or modulating their activity. Additionally, the acetamide group in 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can form hydrogen bonds with amino acid residues in protein active sites, further enhancing its biochemical interactions.
Cellular Effects
The effects of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to affect the activity of signaling molecules such as G-proteins and second messengers, leading to alterations in cellular responses. Furthermore, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. Additionally, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. Over time, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide may undergo degradation, leading to the formation of metabolites that can have different biochemical and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes. At higher doses, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can induce toxic or adverse effects, such as cytotoxicity, organ damage, and systemic toxicity. Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation. These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic and pharmacodynamic profile of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially impacting cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical and cellular effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
